
(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O2S and its molecular weight is 242.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activity and Agonist Properties
- A study by Hu et al. (2001) focused on novel (4-piperidin-1-yl)-phenyl sulfonamides, evaluating their biological activity on the human beta(3)-adrenergic receptor. This research found that certain modifications in the molecular structure resulted in potent full agonists at the beta(3) receptor, highlighting the potential of such compounds in therapeutic applications (Hu et al., 2001).
Synthesis Techniques
- Peng et al. (2013) developed a method for synthesizing (R)-1-(1H-indol-3-yl) propan-2-amines through a five-step sequence, highlighting efficient and cost-effective production techniques for similar sulfonamide compounds (Peng et al., 2013).
Antimicrobial Applications
- Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial efficacy. These compounds showed significant antimicrobial activities, suggesting their potential in combating plant pathogens (Vinaya et al., 2009).
Piperidine Synthesis and Stereocontrol
- Brizgys et al. (2012) demonstrated the synthesis of piperidine structures through oxidative carbon-hydrogen bond functionalizations of enamides, which is relevant for the structural study and synthesis of similar sulfonamide compounds (Brizgys et al., 2012).
Anticancer Potential
- Eldeeb et al. (2022) investigated sulfonamide-derived isatins for their cytotoxic effects on hepatocellular carcinoma cell lines, showcasing the potential of sulfonamide compounds in cancer treatment (Eldeeb et al., 2022).
Cross-Coupling Reactions
- Han (2010) explored the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, which is an important aspect of chemical synthesis involving sulfonamide compounds (Han, 2010).
Propriétés
IUPAC Name |
N-[(3R)-piperidin-3-yl]propane-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-4-3-5-9-6-8;/h7-10H,3-6H2,1-2H3;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUGMZIQPFDIMB-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@@H]1CCCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
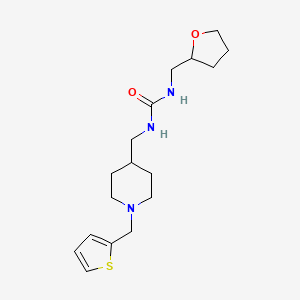
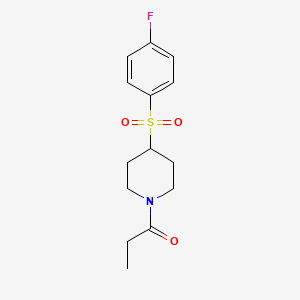


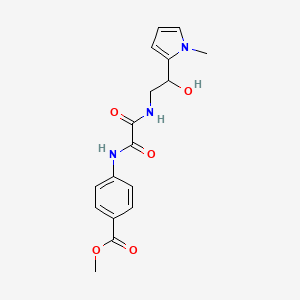
![2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2360212.png)
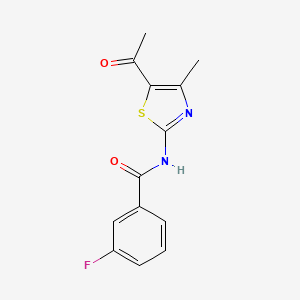
![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)
![Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2360220.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methoxybenzoate](/img/structure/B2360223.png)
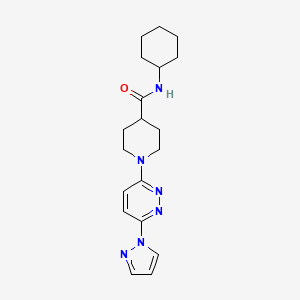
![5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360225.png)

